Seclazone

Description

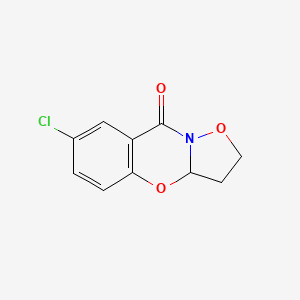

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3,3a-dihydro-2H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-6-1-2-8-7(5-6)10(13)12-9(15-8)3-4-14-12/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXVKXXKKLBDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON2C1OC3=C(C2=O)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865465 | |

| Record name | 7-Chloro-3,3a-dihydro-2H,9H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29050-11-1 | |

| Record name | Seclazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29050-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seclazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029050111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seclazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-3,3a-dihydro-2H,9H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-chloro-2,6-dioxa-7-azatricyclo[7.4.0.0,3,7]trideca-1(13),9,11-trien-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SECLAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW3UZ4I1A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Seclazone

This guide provides a comprehensive technical overview of the mechanism of action of Seclazone, a non-steroidal anti-inflammatory drug (NSAID). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular and cellular pathways modulated by this compound and its active metabolite, offering insights grounded in experimental evidence.

Introduction to this compound: A Prodrug with a Salicylate Core

This compound (7-chloro-3,3a-dihydro-2H,9H-isoxazolo[3,2-b][1][2]benzoxazin-9-one) is recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] A critical aspect of its pharmacology is its nature as a prodrug. Following oral administration, this compound undergoes rapid and extensive first-pass metabolism in the intestinal wall, converting it to its active metabolite, 5-chlorosalicylic acid.[3] Notably, unchanged this compound is not detected in the systemic circulation, indicating that the therapeutic effects are mediated by 5-chlorosalicylic acid.[3] Salicylic acid and its derivatives are a well-established class of NSAIDs, and understanding the actions of this active metabolite is key to elucidating the mechanistic pathways of this compound. This guide will therefore focus on the activities of 5-chlorosalicylic acid.

Primary Mechanism of Action: Inhibition of Prostaglandin Synthesis via Cyclooxygenase (COX) Inhibition

The hallmark of NSAID activity is the inhibition of prostaglandin synthesis. Prostaglandins are key lipid mediators of inflammation, pain, and fever. Their synthesis is initiated by the release of arachidonic acid from cell membranes, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently metabolized to various pro-inflammatory prostaglandins.[4]

The inhibition of COX enzymes by 5-chlorosalicylic acid would lead to a reduction in the production of pro-inflammatory prostaglandins, such as PGE2, at the site of inflammation. This reduction in prostaglandin levels is a cornerstone of the anti-inflammatory and analgesic effects observed with this compound administration.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

To quantitatively assess the inhibitory potential of 5-chlorosalicylic acid on COX-1 and COX-2, a fluorometric or colorimetric activity assay can be employed.[1][7][8][9]

Objective: To determine the IC50 values of 5-chlorosalicylic acid for COX-1 and COX-2.

Methodology:

-

Enzyme and Reagent Preparation:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a fluorometric or colorimetric probe (e.g., Amplex Red or N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), a cofactor (e.g., hematin), and the substrate (arachidonic acid) are prepared.[1][7]

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

The reaction mixture containing buffer, probe, and cofactor is added to the wells.

-

Various concentrations of 5-chlorosalicylic acid (dissolved in a suitable solvent like DMSO) are added to the test wells. Control wells receive the solvent alone.

-

The reaction is initiated by the addition of the COX enzyme (either COX-1 or COX-2).

-

The plate is incubated at 37°C for a specified time (e.g., 10-20 minutes).

-

The reaction is started by adding arachidonic acid.

-

-

Data Acquisition and Analysis:

-

The fluorescence or absorbance is measured using a plate reader at the appropriate wavelength.

-

The percentage of COX inhibition is calculated for each concentration of 5-chlorosalicylic acid compared to the control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Table 1: Hypothetical Comparative COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |

| 5-Chlorosalicylic Acid | Data not available | Data not available | Data not available |

| Ibuprofen | 15 | 25 | 0.6 |

| Celecoxib | 7.6 | 0.04 | 190 |

| Aspirin | 0.5 | 10 | 0.05 |

Note: The values for Ibuprofen, Celecoxib, and Aspirin are approximate and for comparative purposes only. The lack of specific data for 5-chlorosalicylic acid highlights a key area for future research.

Antagonism of Bradykinin Signaling

Beyond its effects on prostaglandin synthesis, this compound has demonstrated noteworthy anti-bradykinin activity in both in vivo and in vitro studies.[10] Bradykinin is a potent inflammatory mediator that contributes to vasodilation, increased vascular permeability, and pain. It exerts its effects through the activation of two main G-protein coupled receptors, B1 and B2.[11]

The precise mechanism of this compound's anti-bradykinin action is not fully elucidated in the available literature. It could potentially involve direct antagonism of bradykinin receptors by this compound or its active metabolite, 5-chlorosalicylic acid. Alternatively, it may indirectly interfere with the downstream signaling pathways activated by bradykinin. The antagonism of bradykinin B2 receptors, for instance, has been shown to prevent inflammatory responses in human endothelial cells by inhibiting the NF-κB pathway.[12]

Experimental Protocol: In Vitro Bradykinin B2 Receptor Functional Assay

A cell-based functional assay measuring calcium mobilization can be used to investigate the potential antagonistic activity of 5-chlorosalicylic acid on the bradykinin B2 receptor.[11][13]

Objective: To determine if 5-chlorosalicylic acid can inhibit bradykinin-induced calcium flux in cells expressing the B2 receptor.

Methodology:

-

Cell Culture:

-

A cell line stably expressing the human bradykinin B2 receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.

-

-

Calcium Indicator Loading:

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

-

Assay Procedure:

-

The loaded cells are washed and resuspended in a suitable assay buffer.

-

The cells are pre-incubated with various concentrations of 5-chlorosalicylic acid or a known B2 receptor antagonist (e.g., Icatibant) as a positive control.

-

The baseline fluorescence is measured.

-

Bradykinin is added to the wells to stimulate the B2 receptor, and the change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorometric plate reader.

-

-

Data Analysis:

-

The increase in fluorescence upon bradykinin stimulation is quantified.

-

The inhibitory effect of 5-chlorosalicylic acid is determined by comparing the calcium response in the presence and absence of the compound.

-

The IC50 value for the inhibition of bradykinin-induced calcium signaling can be calculated.

-

Potential Effects on Other Inflammatory Pathways

To provide a comprehensive understanding, it is important to consider other potential targets in the inflammatory cascade.

-

Lipoxygenase (LOX) Pathway: Arachidonic acid can also be metabolized by lipoxygenase enzymes to produce leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction.[14] Some NSAIDs can dually inhibit both COX and LOX pathways.[15][16] Further investigation is required to determine if 5-chlorosalicylic acid has any significant inhibitory effect on 5-lipoxygenase (5-LOX).

-

Phospholipase A2 (PLA2) Activity: The initial step in the generation of both prostaglandins and leukotrienes is the liberation of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Inhibition of PLA2 would represent an upstream anti-inflammatory mechanism. It is currently unknown whether this compound or its metabolite affects PLA2 activity.

Diuretic Properties: A Potential Link to Carbonic Anhydrase Inhibition

This compound has been reported to possess diuretic properties.[1] While the exact mechanism is not fully established, a plausible explanation lies in the potential for its active metabolite, 5-chlorosalicylic acid, to inhibit carbonic anhydrase.[17] Carbonic anhydrase inhibitors are a class of diuretics that act on the proximal convoluted tubule of the nephron to increase the excretion of bicarbonate, sodium, potassium, and water. Thiazide-like diuretics, for instance, act on the distal convoluted tubule to inhibit the sodium-chloride symporter.[18][19] Further studies are necessary to confirm the carbonic anhydrase inhibitory activity of 5-chlorosalicylic acid and its contribution to the diuretic effect of this compound.

Conclusion and Future Directions

The mechanism of action of this compound is primarily attributable to its active metabolite, 5-chlorosalicylic acid. The core of its anti-inflammatory, analgesic, and antipyretic effects likely resides in the inhibition of cyclooxygenase enzymes, leading to a reduction in pro-inflammatory prostaglandin synthesis. Additionally, its documented anti-bradykinin activity presents another significant facet of its pharmacological profile, although the precise molecular interactions remain to be fully elucidated.

Future research should focus on:

-

Determining the specific IC50 values of 5-chlorosalicylic acid for COX-1 and COX-2 to understand its selectivity profile.

-

Elucidating the molecular mechanism of its anti-bradykinin effects, specifically whether it involves direct receptor antagonism.

-

Investigating its potential modulatory effects on the lipoxygenase and phospholipase A2 pathways.

-

Confirming the inhibition of carbonic anhydrase by 5-chlorosalicylic acid and its role in the diuretic properties of this compound.

A deeper understanding of these mechanistic details will not only refine our knowledge of this compound's pharmacology but also inform the development of future anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Prostaglandins and leukotrienes: advances in eicosanoid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-aminosalicylic acid mediates expression of cyclooxygenase-2 and 15-hydroxyprostaglandin dehydrogenase to suppress colorectal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. In vitro studies of a bradykinin B1/B2 antagonist linked to a human neutrophil elastase inhibitor; a heterodimer for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 12. Antagonism of bradykinin B2 receptor prevents inflammatory responses in human endothelial cells by quenching the NF-kB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Chlorosalicylic acid | 321-14-2 | FC38942 | Biosynth [biosynth.com]

- 18. droracle.ai [droracle.ai]

- 19. Metolazone - Wikipedia [en.wikipedia.org]

Seclazone: A Pharmacological Retrospective and Technical Analysis

An In-depth Guide for Researchers and Drug Development Professionals

Foreword

This technical guide offers a comprehensive exploration of seclazone, a compound with a unique pharmacological profile. Developed as a non-steroidal anti-inflammatory drug (NSAID), this compound's journey from discovery to its place in therapeutic history provides valuable insights for today's researchers and drug development professionals. This document delves into the core of its discovery, its multifaceted mechanism of action, its metabolic fate, and its clinical context. By examining the scientific underpinnings of this compound, we aim to provide a detailed and authoritative resource that not only chronicles its past but also informs future drug discovery endeavors.

Discovery and Developmental History: A Wallace Laboratories Innovation

This compound, chemically known as 7-chloro-3,3a-dihydro-2H,9H-isoxazolo[3,2-b][1]benzoxazin-9-one, emerged from the research and development pipeline of Wallace Laboratories in Cranbury, New Jersey. It was conceived as an ingenious prodrug, designed to deliver the potent anti-inflammatory and analgesic agent, 5-chlorosalicylic acid, through a cyclized isoxazolobenzoxazone structure[2]. This innovative approach aimed to enhance the therapeutic index of the active metabolite.

Pharmacological Profile: A Dual-Action Agent

This compound presented a compelling pharmacological profile characterized by anti-inflammatory, analgesic, and antipyretic properties. A notable feature that distinguished it from many of its contemporaries was its possession of diuretic and uricosuric activities.

Anti-Inflammatory and Analgesic Mechanism of Action

This compound's anti-inflammatory effects are, in part, attributable to its significant anti-bradykinin activity. Bradykinin is a potent inflammatory mediator that contributes to pain, vasodilation, and increased vascular permeability. By antagonizing the effects of bradykinin, this compound could effectively mitigate key aspects of the inflammatory cascade.

Importantly, early studies indicated that this compound's anti-inflammatory action was not mediated by stimulation of the pituitary-adrenal axis, a mechanism common to corticosteroids. This suggested a distinct and direct peripheral anti-inflammatory effect.

Uricosuric Properties: A Potential for Gout Management

A key pharmacological characteristic of this compound was its uricosuric effect. Uricosuric agents enhance the renal excretion of uric acid, thereby lowering its concentration in the blood. This mechanism is particularly relevant in the management of gout, a condition characterized by the deposition of uric acid crystals in the joints, leading to painful inflammatory arthritis.

The uricosuric action of drugs typically involves the inhibition of urate transporters in the proximal tubules of the kidneys, preventing the reabsorption of uric acid back into the bloodstream. While the specific interaction of this compound or its active metabolite with urate transporters was not extensively detailed in the available literature, its classification as a uricosuric agent positioned it as a potential therapeutic option for hyperuricemia and gout.

Metabolism and Pharmacokinetics: The Prodrug Concept in Action

A fundamental aspect of this compound's pharmacology is its nature as a prodrug. Following oral administration, this compound is rapidly and extensively metabolized in the intestinal wall to its active form, 5-chlorosalicylic acid. In fact, studies in animal models and humans demonstrated that unchanged this compound was not detectable in the systemic circulation. This biotransformation is a critical determinant of its pharmacological activity.

The active metabolite, 5-chlorosalicylic acid, is responsible for the observed anti-inflammatory, analgesic, and uricosuric effects. Understanding this metabolic pathway is crucial for interpreting the drug's efficacy and potential interactions.

Clinical Considerations and Legacy

Despite its promising and multifaceted pharmacological profile, this compound did not achieve widespread or lasting clinical use. The reasons for this are not explicitly detailed in the readily available scientific literature, which often focuses on preclinical findings. The discontinuation of a drug's development or its withdrawal from the market can be due to a variety of factors, including but not limited to:

-

Efficacy: Its clinical effectiveness in treating conditions like rheumatoid arthritis or gout may not have been superior to existing therapies.

-

Adverse Effects: Unforeseen or a higher-than-acceptable incidence of adverse drug reactions could have emerged during later-stage clinical trials.

-

Pharmacokinetic Challenges: While the prodrug concept was innovative, issues related to consistent and predictable delivery of the active metabolite could have arisen.

-

Commercial Viability: The pharmaceutical market is competitive, and strategic business decisions can influence a drug's trajectory.

The lack of extensive clinical trial data in the public domain for this compound, particularly in the context of gout, makes a definitive assessment of its clinical performance challenging.

Technical Methodologies and Experimental Protocols

To provide a practical context for the research conducted on this compound, this section outlines the types of experimental protocols that would have been employed to characterize its pharmacological properties.

In Vivo Assessment of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used animal model assesses the ability of a compound to reduce acute inflammation.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (150-200g).

-

Groups:

-

Vehicle control (e.g., 0.5% carboxymethylcellulose solution).

-

This compound (various doses, orally administered).

-

Positive control (e.g., indomethacin).

-

-

Procedure:

-

One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

-

Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Evaluation of Uricosuric Activity in a Rat Model

This protocol is designed to measure the effect of a test compound on the urinary excretion of uric acid.

Protocol:

-

Animal Model: Male Wistar rats (200-250g).

-

Acclimatization: Animals are housed in metabolic cages for 24 hours prior to the experiment to allow for acclimatization and collection of baseline urine.

-

Groups:

-

Vehicle control.

-

This compound (various doses, orally administered).

-

Positive control (e.g., probenecid).

-

-

Procedure:

-

Following drug administration, urine is collected over a 24-hour period.

-

The volume of urine is recorded.

-

Uric acid concentration in the urine is determined using a uricase-based enzymatic assay.

-

-

Data Analysis: The total amount of uric acid excreted over 24 hours is calculated for each group and compared.

Visualizing the Science of this compound

To further elucidate the concepts discussed, the following diagrams provide a visual representation of this compound's mechanism and experimental evaluation.

Caption: Metabolic activation and primary pharmacological actions of this compound.

Caption: Hypothesized mechanism of this compound's uricosuric effect.

Conclusion: Lessons from a Multifaceted Molecule

This compound stands as a testament to the innovative spirit of pharmaceutical research in the latter half of the 20th century. Its design as a prodrug and its dual anti-inflammatory and uricosuric properties highlight a sophisticated approach to drug development. While it may not have become a mainstay in clinical practice, the study of this compound offers valuable lessons in medicinal chemistry, pharmacology, and the complex path from laboratory discovery to therapeutic application. For today's scientists, the story of this compound underscores the importance of understanding not just a drug's mechanism of action, but also its metabolic fate and the broader clinical landscape in which it must ultimately prove its worth.

References

Abstract

Seclazone, a non-steroidal anti-inflammatory agent, has demonstrated analgesic and antipyretic properties. This technical guide provides an in-depth exploration of the primary biological targets of this compound, with a critical focus on its active metabolite, 5-chlorosalicylic acid (5-CSA). We will elucidate the metabolic activation of this compound and delve into the mechanistic interactions of its metabolite with key inflammatory pathways, particularly the bradykinin system. Furthermore, we will examine the available evidence regarding its effects on cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental protocols and data.

Introduction: The Prodrug Nature of this compound

This compound (7-chloro-3,3a-dihydro-2H, 9H-isoxazolo [3,2-b][1][2] benzoxazin-9-one) is a compound that, upon oral administration, undergoes rapid and extensive first-pass metabolism. In vivo studies in rats have shown that this compound is converted to its primary active metabolite, 5-chlorosalicylic acid (5-CSA), by the intestinal wall.[3] Notably, no unchanged this compound is detected in the systemic circulation following oral administration.[3] This positions this compound as a prodrug, with its pharmacological effects being predominantly attributable to the actions of 5-CSA.

This guide will, therefore, focus on the biological targets of 5-CSA as the pharmacologically active entity. Understanding this metabolic conversion is fundamental to interpreting the mechanism of action of this compound.

Figure 1: Metabolic activation of this compound to 5-chlorosalicylic acid (5-CSA).

Primary Target: The Bradykinin Receptor Pathway

A significant body of evidence points towards the bradykinin system as a primary target for the anti-inflammatory effects of this compound's active metabolite. Bradykinin is a potent inflammatory mediator involved in pain, vasodilation, and increased vascular permeability.[4] Its effects are mediated through two main G-protein coupled receptors: B1 and B2.[2]

Anti-Bradykinin Activity of Methis compound and 5-CSA

Methis compound, a compound structurally related to this compound, and 5-CSA have been shown to antagonize bradykinin-induced bronchoconstriction.[1] However, their potency in this regard is lower than that of other non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1] This suggests a potential interaction with bradykinin receptors, although the exact nature of this interaction (competitive vs. non-competitive antagonism) and the specific receptor subtype (B1 or B2) require further elucidation.

One study noted that the order of potency for this anti-bradykinin effect did not correlate with the in vitro relaxation of tracheal smooth muscle, an effect potentially linked to prostaglandin synthesis inhibition.[1] This observation hints that the anti-bradykinin action may be independent of the cyclooxygenase pathway.

Investigation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Given this compound's classification as an NSAID, a thorough investigation into its and its metabolite's effects on the primary targets of traditional NSAIDs—the cyclooxygenase (COX) enzymes—is warranted. Additionally, the lipoxygenase (LOX) pathway, which is responsible for the production of pro-inflammatory leukotrienes, represents another potential target.

Other Potential Metabolites and Their Biological Activities

Experimental Protocols

To facilitate further research into the precise mechanisms of this compound and its metabolites, the following are detailed protocols for key in vitro assays.

Bradykinin B2 Receptor Functional Assay (Calcium Flux)

This assay determines the ability of a test compound to antagonize the bradykinin-induced calcium mobilization in cells expressing the B2 receptor.

Materials:

-

HEK293 cells stably expressing the human bradykinin B2 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Bradykinin (agonist)

-

5-chlorosalicylic acid (test compound)

-

Ionomycin (positive control)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Seeding: Seed the HEK293-B2 receptor cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C in the dark.

-

Compound Incubation: Wash the cells with HBSS. Add HBSS containing various concentrations of 5-chlorosalicylic acid to the wells and incubate for 15-30 minutes at room temperature.

-

Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).

-

Establish a baseline fluorescence reading for each well.

-

Inject a solution of bradykinin (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.

-

As a positive control, at the end of the experiment, add ionomycin to elicit a maximal calcium response.

-

Data Analysis: Calculate the change in fluorescence intensity upon bradykinin addition in the presence and absence of the test compound. Determine the IC50 value of 5-chlorosalicylic acid by plotting the percent inhibition against the log concentration of the compound.

Figure 2: Workflow for the Bradykinin B2 Receptor Functional Assay.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound on COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

5-chlorosalicylic acid (test compound)

-

Known selective COX-1 and COX-2 inhibitors (e.g., SC-560 and celecoxib, respectively) as controls

-

96-well microplate

-

Spectrophotometric plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of enzymes, heme, arachidonic acid, TMPD, and test compounds in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

-

Add various concentrations of 5-chlorosalicylic acid or control inhibitors to the appropriate wells. Include wells with no inhibitor as a control for maximal enzyme activity.

-

Pre-incubate the plate for 5-10 minutes at room temperature.

-

Initiation of Reaction: Initiate the reaction by adding a solution containing both arachidonic acid and TMPD to all wells.

-

Measurement: Immediately begin reading the absorbance at a wavelength of 590-620 nm in kinetic mode for 5-10 minutes. The rate of color development is proportional to the COX peroxidase activity.

-

Data Analysis: Determine the initial rate of the reaction for each concentration of the test compound. Calculate the percent inhibition relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log concentration of 5-chlorosalicylic acid.

5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay measures the inhibition of 5-LOX activity by monitoring the formation of conjugated dienes.

Materials:

-

Purified human recombinant 5-lipoxygenase

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

Calcium chloride (CaCl2)

-

ATP

-

Arachidonic acid (substrate)

-

5-chlorosalicylic acid (test compound)

-

Known 5-LOX inhibitor (e.g., Zileuton) as a control

-

UV-transparent 96-well plate or cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, CaCl2, ATP, arachidonic acid, and test compounds in the assay buffer.

-

Reaction Setup: In a UV-transparent plate or cuvettes, add the assay buffer, CaCl2, ATP, and the 5-LOX enzyme.

-

Add various concentrations of 5-chlorosalicylic acid or the control inhibitor. Include a control with no inhibitor.

-

Pre-incubate the mixture for 5 minutes at room temperature.

-

Initiation of Reaction: Start the reaction by adding the arachidonic acid solution.

-

Measurement: Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes. This absorbance change corresponds to the formation of hydroperoxyeicosatetraenoic acids (HPETEs).

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each concentration of the test compound relative to the control. Calculate the IC50 value by plotting the percent inhibition against the log concentration of 5-chlorosalicylic acid.

Summary and Future Directions

This compound functions as a prodrug, with its anti-inflammatory, analgesic, and antipyretic effects mediated by its active metabolite, 5-chlorosalicylic acid. The primary biological target appears to be the bradykinin receptor pathway, where 5-CSA exhibits antagonistic activity. The role of COX and LOX inhibition in the pharmacological profile of this compound remains to be definitively established and requires further investigation with quantitative in vitro assays.

Future research should focus on:

-

Determining the binding affinities (Ki) and functional antagonism (IC50) of 5-chlorosalicylic acid at both B1 and B2 bradykinin receptors.

-

Quantifying the inhibitory potency (IC50) of 5-chlorosalicylic acid against COX-1, COX-2, and 5-LOX to clarify its NSAID profile.

-

Conducting comprehensive metabolic studies in humans to identify all metabolites and assess their biological activities.

-

Investigating the downstream signaling pathways affected by 5-CSA's interaction with the bradykinin receptor.

A clearer understanding of these molecular interactions will provide a more complete picture of this compound's mechanism of action and could inform the development of novel anti-inflammatory therapeutics.

References

- 1. Antagonism by methis compound and other nonsteroidal anti-inflammatory drugs of bradykinin-induced bronchospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. Bradykinin analogs antagonize bradykinin-induced second messenger production in a sensory neuron cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Antibradykinin Activity of Seclazone: A Technical Guide

This guide provides an in-depth technical exploration of the in vivo antibradykinin properties of Seclazone (7-chloro-3,3a-dihydro-2H,9H-isoxazolo[3,2-b][1][2]benzoxazin-9-one), a heterocyclic compound with established anti-inflammatory, analgesic, and antipyretic effects.[3] This document is intended for researchers, scientists, and drug development professionals investigating inflammatory pathways and novel therapeutic agents. We will delve into the foundational science, experimental methodologies, and mechanistic insights that underpin this compound's activity against bradykinin, a key mediator of inflammation and pain.

Foundational Insight: this compound as a Prodrug

A critical aspect of understanding this compound's in vivo activity is its metabolic fate. Upon oral administration, this compound is rapidly and extensively metabolized, particularly by the intestinal wall.[1] It undergoes hydrolytic cleavage of the oxazine ring, converting it into its primary and only major circulating metabolite: 5-chlorosalicylic acid.[1][3] In fact, unchanged this compound is often undetectable in the systemic circulation following oral administration in animal models.[1]

This metabolic conversion is not a mere inactivation but a crucial step in its mechanism of action. The antibradykinin effects observed in vivo are largely attributable to the actions of 5-chlorosalicylic acid. This positions this compound as a prodrug, where the parent compound facilitates delivery and subsequent release of the active salicylate moiety. This understanding is paramount for the correct interpretation of experimental data and for designing further studies. The historical context for this lies in early observations of salicylates, like sodium salicylate, demonstrating antagonism against bradykinin-induced effects in rats.[4]

The Target: Bradykinin and its B2 Receptor Signaling Pathway

Bradykinin is a potent inflammatory nonapeptide generated in tissues and plasma by the action of kallikreins on kininogen precursors.[5][6] It exerts a wide range of pro-inflammatory effects, including vasodilation, increased vascular permeability, smooth muscle contraction (such as in the bronchi), and stimulation of sensory nerve endings leading to pain.[6][7] These effects are primarily mediated through the activation of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR) that is constitutively expressed in most tissues.[5][8][9]

Upon bradykinin binding, the B2R activates multiple intracellular signaling cascades, predominantly through Gαq/11 proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events culminate in the physiological responses associated with inflammation.[3][5] Furthermore, this pathway can lead to the production of prostaglandins, which sensitize nerve endings to the painful effects of bradykinin.[10]

Diagram: Bradykinin B2 Receptor Signaling Pathway

Caption: Simplified overview of the Bradykinin B2 receptor signaling cascade.

In Vivo Models for Assessing Antibradykinin Activity

To empirically validate the antibradykinin activity of a compound like this compound, specific in vivo models are essential. These assays are designed to provoke a measurable physiological response with exogenous bradykinin, which can then be challenged by the test compound.

Model 1: Bradykinin-Induced Bronchoconstriction in Guinea Pigs

This model directly assesses the ability of a compound to inhibit bradykinin's contractile effect on airway smooth muscle.[3]

Rationale: The guinea pig is highly sensitive to bronchoconstrictor agents, and bradykinin reliably induces a measurable increase in airway resistance.[11] This provides a robust system to quantify the antagonistic effects of a test compound.

Experimental Protocol:

-

Animal Preparation:

-

Male guinea pigs (300-400g) are anesthetized (e.g., with urethane, 1.5 g/kg, i.p.).

-

The trachea is cannulated for mechanical ventilation. Animals are often paralyzed (e.g., with succinylcholine, 2.5 mg/kg, s.c.) to prevent spontaneous breathing artifacts.[8]

-

Ventilation parameters are set to maintain a stable baseline pulmonary inflation pressure (PIP), for example, 60 breaths/min with a tidal volume of 6 ml/kg.[8]

-

A cannula is inserted into the jugular vein for intravenous administration of bradykinin and the test compound.

-

-

Measurement of Bronchoconstriction:

-

Changes in PIP are recorded via a pressure transducer connected to the tracheal cannula. An increase in PIP reflects bronchoconstriction.[11]

-

Alternatively, overflow volume can be measured using a Konzett-Rössler apparatus.

-

-

Procedure:

-

A stable baseline PIP is established.

-

A standard dose of bradykinin (e.g., 2-5 µg/kg, i.v.) is administered to elicit a control bronchoconstrictor response. Responses should be allowed to return to baseline between challenges (approx. 10-minute intervals).[3]

-

The test compound (this compound) or vehicle is administered. In original studies, this compound was given orally (p.o.) 1 hour before the experiment or intravenously (i.v.) during the experiment.[3]

-

Following administration of the test compound, the standard dose of bradykinin is injected again.

-

The percentage inhibition of the bradykinin-induced bronchoconstrictor response is calculated by comparing the response amplitude before and after this compound administration.

-

-

Self-Validation and Controls:

-

Vehicle Control: Administer the vehicle used to dissolve this compound to ensure it has no effect on the bradykinin response.

-

Specificity Control: To confirm that the inhibition is specific to bradykinin, the effect of another bronchoconstrictor, such as histamine, can be tested before and after this compound administration. This compound has been shown to not significantly alter histamine-induced bronchoconstriction, demonstrating its selectivity.[3]

-

Diagram: Bronchoconstriction Experimental Workflow

Caption: Workflow for the bradykinin-induced bronchoconstriction assay.

Model 2: Bradykinin-Induced Vascular Permeability in Rats

This model quantifies the ability of a compound to inhibit the increase in capillary permeability, a hallmark of acute inflammation, induced by bradykinin.[3]

Rationale: Bradykinin is a potent inducer of plasma extravasation.[12][13] This effect can be visualized and quantified by measuring the leakage of a vascularly-retained dye, such as Evans blue, into the tissue at the site of bradykinin injection.

Experimental Protocol:

-

Animal Preparation:

-

Male rats (e.g., Sprague-Dawley, 200-250g) are used.

-

The test compound (this compound, 150-300 mg/kg) or vehicle is administered orally 1 hour prior to the experiment.[3]

-

-

Dye Administration and Intradermal Challenge:

-

Evans blue dye (e.g., 20 mg/kg), which binds to serum albumin, is injected intravenously via the tail vein.

-

Immediately after the dye injection, the dorsal skin of the rat is shaved.

-

Multiple sites on the back are marked for intradermal injections.

-

A standard dose of bradykinin (e.g., 1 µg in 0.1 ml saline) is injected intradermally into several sites.

-

A control injection of saline (0.1 ml) is made at a separate site.

-

-

Quantification of Permeability:

-

After a set period (e.g., 30 minutes), the animal is euthanized.

-

The dorsal skin is reflected, and the diameter and intensity of the blue spots (lesions) on the underside of the skin are measured. The blue color indicates the area of plasma extravasation.

-

For more quantitative analysis, the blue-stained skin areas can be excised, and the dye extracted using a solvent (e.g., formamide). The concentration of the extracted dye is then determined spectrophotometrically (at ~620 nm).

-

-

Data Analysis:

-

The amount of dye extravasation in the this compound-treated group is compared to the vehicle-treated control group.

-

The percentage inhibition of the bradykinin-induced permeability increase is calculated.

-

Data Summary and Interpretation

Original studies with this compound demonstrated significant, dose-dependent inhibition in both models, providing clear evidence of its in vivo antibradykinin activity.

| Model | Species | This compound Dose | Effect | Reference |

| Bradykinin-Induced Bronchoconstriction | Guinea Pig | 5 mg/kg, i.v. | 38% reduction in amplitude of bronchoconstrictor response | [3] |

| Bradykinin-Induced Vascular Permeability | Rat | 150 mg/kg, p.o. | Significant prevention of increased vascular permeability | [3] |

| Bradykinin-Induced Vascular Permeability | Rat | 300 mg/kg, p.o. | Significant prevention of increased vascular permeability | [3] |

Interpretation:

The observed effects are consistent with the antagonism of bradykinin's actions at its B2 receptor. Given that this compound is a prodrug for 5-chlorosalicylic acid, the mechanism is likely twofold, reflecting the known actions of salicylates:

-

Inhibition of Prostaglandin Synthesis: Salicylates are well-known inhibitors of cyclooxygenase (COX) enzymes.[10] Prostaglandins, particularly PGE2, do not directly cause pain but they sensitize afferent nerve endings to the algesic effects of other mediators like bradykinin.[10] By inhibiting prostaglandin synthesis, the active metabolite of this compound reduces this sensitization, thereby functionally antagonizing a key downstream effect of bradykinin signaling.

-

Allosteric Receptor Modulation: More recent evidence suggests a direct interaction between salicylates and the bradykinin B2 receptor. Aspirin has been shown to act as an allosteric inhibitor of the B2 receptor, reducing its apparent affinity for bradykinin by accelerating the ligand-receptor dissociation rate.[14] It is highly plausible that 5-chlorosalicylic acid shares this property, directly interfering with bradykinin's ability to bind and activate its receptor.

Conclusion

This compound demonstrates clear in vivo antibradykinin activity, which is a key component of its overall anti-inflammatory profile. This activity is not mediated by the parent drug but by its principal metabolite, 5-chlorosalicylic acid. The mechanism of action is likely a combination of inhibiting prostaglandin-mediated sensitization and direct allosteric modulation of the bradykinin B2 receptor. The experimental models described herein—bradykinin-induced bronchoconstriction and vascular permeability—provide a robust and reliable framework for quantifying this activity and serve as foundational assays for the preclinical evaluation of compounds targeting the kallikrein-kinin system.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [Antagonism between synthetic bradykinin and sodium salicylate in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure activity relationships for bradykinin antagonists on the inhibition of cytokine release and the release of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new highly potent antagonist of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of Bradykinin-Evoked Coughing in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 10. webofjournals.com [webofjournals.com]

- 11. Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of bradykinin in the vascular permeability response induced by carrageenin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. Aspirin inhibits human bradykinin B2 receptor ligand binding function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Seclazone's Active Metabolites: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the anti-inflammatory properties of the active metabolites of Seclazone, with a primary focus on its principal metabolite, 5-chlorosalicylic acid (5-CSA). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory agents. It synthesizes current knowledge, proposes mechanistic hypotheses based on related compounds, and provides detailed experimental protocols to facilitate further investigation into this promising area.

Introduction: this compound and the Significance of its Metabolic Activation

This compound is recognized as a prodrug, a compound that undergoes biotransformation after administration to yield a pharmacologically active substance. This metabolic activation is a critical aspect of its therapeutic profile. Early research has established that this compound possesses anti-inflammatory, analgesic, and antipyretic properties.[1] Studies in rats have shown that orally administered this compound is rapidly converted into its active metabolite, 5-chlorosalicylic acid (5-CSA), by the intestinal wall, indicating that the therapeutic effects observed are likely attributable to this metabolite.

This guide will delve into the known anti-inflammatory characteristics of 5-CSA and explore its putative mechanisms of action by drawing parallels with the well-documented activities of other salicylic acid derivatives. A significant portion of this document is dedicated to providing robust experimental frameworks for the validation of these proposed mechanisms and the comprehensive evaluation of 5-CSA's anti-inflammatory potential.

This compound Metabolism and the Emergence of 5-Chlorosalicylic Acid

The metabolic journey of this compound to its active form is a rapid and efficient process. In vivo studies have demonstrated that upon oral administration, this compound is extensively metabolized, with 5-chlorosalicylic acid being the major metabolite detected in systemic circulation. This biotransformation is crucial, as it unmasks the pharmacologically active entity responsible for the observed anti-inflammatory effects.

Caption: Metabolic activation of this compound to 5-chlorosalicylic acid.

Confirmed Anti-inflammatory Properties of 5-Chlorosalicylic Acid

While the specific molecular targets of 5-CSA are not yet fully elucidated, in vivo and ex vivo studies have confirmed its anti-inflammatory activity.

In Vivo Anti-inflammatory Activity

Comparative studies in rat paw edema models, a classic method for assessing acute inflammation, have demonstrated the "antiphlogistic" (anti-inflammatory) activity of 5-CSA. The profile of its activity in these models suggests a mode of action comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid and phenylbutazone.[2]

Effects on Platelet Aggregation

Platelets play a significant role in the inflammatory process. Investigations into the effects of 5-CSA on platelet aggregation have revealed a nuanced profile. In vitro studies have shown that 5-CSA is less potent than its parent compound's analog (methis compound) and aspirin in inhibiting ADP- and collagen-induced platelet aggregation. However, it exhibits comparable efficacy to aspirin in inhibiting thrombin-induced aggregation.[1] This suggests that 5-CSA may interfere with the platelet release reaction, a key event in amplifying the inflammatory response.[1]

Putative Mechanisms of Anti-inflammatory Action: An Evidence-Based Hypothesis

Direct experimental evidence detailing the molecular mechanisms of 5-CSA is limited. However, based on the extensive research on its parent structure, salicylic acid, and its close analog, 5-aminosalicylic acid (5-ASA), we can formulate a strong hypothesis regarding its potential modes of action.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Salicylates are known to inhibit COX activity. While salicylic acid itself is a weak inhibitor of purified COX-1 and COX-2, it can suppress prostaglandin synthesis in intact cells by inhibiting COX-2 expression.[3] It is plausible that 5-CSA shares this ability to downregulate COX-2 expression, thereby reducing the production of inflammatory prostaglandins.

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Salicylates have been shown to inhibit the NF-κB signaling pathway.[4] This inhibition can occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. It is hypothesized that 5-CSA may exert its anti-inflammatory effects by attenuating the NF-κB signaling cascade, leading to a broad-spectrum reduction in the expression of inflammatory mediators.

Activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) is a nuclear receptor with potent anti-inflammatory properties. The related compound, 5-aminosalicylic acid (5-ASA), has been shown to exert its intestinal anti-inflammatory effects through the activation of PPAR-γ.[5][6] Activation of PPAR-γ can antagonize the activity of pro-inflammatory transcription factors such as NF-κB. Given the structural similarity, it is a compelling hypothesis that 5-CSA may also function as a PPAR-γ agonist, contributing to its anti-inflammatory profile.

Caption: Hypothesized molecular mechanisms of 5-chlorosalicylic acid.

Experimental Protocols for Mechanistic Validation

To substantiate the hypothesized mechanisms of action for 5-CSA, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for these investigations.

In Vitro Assays

5.1.1 COX-1 and COX-2 Inhibition Assay

-

Objective: To determine the direct inhibitory effect of 5-CSA on COX-1 and COX-2 enzyme activity and to calculate its IC50 values.

-

Methodology:

-

Utilize commercially available COX inhibitor screening assay kits (e.g., Cayman Chemical, Abcam).

-

Prepare a range of concentrations of 5-CSA, a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1), and a vehicle control.

-

Incubate purified ovine COX-1 or human recombinant COX-2 enzyme with the test compounds.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent-based method as per the kit instructions.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

5.1.2 NF-κB Reporter Assay

-

Objective: To assess the effect of 5-CSA on NF-κB transcriptional activity.

-

Methodology:

-

Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP). HEK293 or THP-1 cells are suitable models.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of 5-CSA for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

-

After an appropriate incubation period (6-24 hours), lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.

-

Normalize the reporter activity to cell viability (e.g., using an MTT or CellTiter-Glo assay).

-

5.1.3 PPAR-γ Transactivation Assay

-

Objective: To determine if 5-CSA can activate PPAR-γ.

-

Methodology:

-

Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a PPAR-γ expression vector and a reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE) upstream of a luciferase gene.

-

Following transfection, treat the cells with a range of 5-CSA concentrations, a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

-

After 24-48 hours of incubation, lyse the cells and measure luciferase activity.

-

Express the results as fold activation over the vehicle control.

-

In Vivo Model: Carrageenan-Induced Paw Edema

-

Objective: To evaluate the acute anti-inflammatory activity of 5-CSA in a well-established animal model.

-

Methodology:

-

Acclimate male Wistar or Sprague-Dawley rats for at least one week.

-

Administer 5-CSA orally or intraperitoneally at various doses. Administer a positive control (e.g., indomethacin) and a vehicle control to separate groups.

-

After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

-

Caption: A streamlined workflow for investigating 5-CSA's anti-inflammatory properties.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: In Vitro Inhibitory Activity of 5-Chlorosalicylic Acid

| Assay | Target | 5-CSA IC50 (µM) | Positive Control IC50 (µM) |

| COX Inhibition | COX-1 | TBD | TBD (e.g., SC-560) |

| COX-2 | TBD | TBD (e.g., Celecoxib) | |

| NF-κB Reporter | NF-κB | TBD | TBD (e.g., Bay 11-7082) |

| PPAR-γ Transactivation | PPAR-γ | EC50: TBD | EC50: TBD (e.g., Rosiglitazone) |

| TBD: To be determined through experimentation. |

Table 2: In Vivo Anti-inflammatory Effect of 5-Chlorosalicylic Acid in Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |

| Vehicle Control | - | 0 |

| 5-CSA | TBD | TBD |

| 5-CSA | TBD | TBD |

| 5-CSA | TBD | TBD |

| Positive Control | TBD | TBD |

| TBD: To be determined through experimentation. |

Conclusion and Future Directions

5-Chlorosalicylic acid, the primary active metabolite of this compound, demonstrates confirmed anti-inflammatory properties. While its exact molecular mechanisms are yet to be fully elucidated, strong evidence from related salicylate compounds suggests that its therapeutic effects are likely mediated through the inhibition of the COX-2 and NF-κB pathways, and potentially through the activation of PPAR-γ.

The experimental protocols detailed in this guide provide a clear and actionable path for researchers to rigorously test these hypotheses. Future investigations should also aim to:

-

Identify other potential metabolites of this compound and assess their biological activity.

-

Explore the effects of 5-CSA on other key inflammatory pathways, such as the lipoxygenase (LOX) pathway.

-

Conduct more extensive in vivo studies in chronic inflammation models to evaluate the long-term therapeutic potential and safety profile of 5-CSA.

A thorough understanding of the molecular pharmacology of 5-chlorosalicylic acid will be instrumental in unlocking the full therapeutic potential of this compound and in the development of novel, targeted anti-inflammatory drugs.

References

- 1. Methis compound, 5-chlorosalicylic acid and acetylsalicylic acid. Comparison of their effects on in vitro and ex vivo platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative antiphlogistic activity of methis compound, 5-chlorosalicylic acid, acetylsalicylic acid, phenylbutazone, indomethacin and hydrocortisone in various rat paw edema models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of acetylsalicylic acid on nuclear factor-kappaB activation and on late preconditioning against infarction in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Synthesis Pathways for Seclazone (W-2354)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seclazone, designated as W-2354, is a compound with the chemical structure 7-Chloro-3,3a-dihydro-2H,9H-isoxazolo[3,2-b][1][2]benzoxazin-9-one. This technical guide provides a detailed exploration of the foundational synthetic pathways for this compound, designed to equip researchers and drug development professionals with a comprehensive understanding of its chemical synthesis. This document delves into the core chemical principles, key starting materials, and step-by-step methodologies for the construction of this specific heterocyclic framework. The synthesis of this compound hinges on the strategic formation of a fused isoxazolo-benzoxazinone ring system, a process that requires careful selection of precursors and reaction conditions. This guide will illuminate the causal relationships behind the experimental choices, ensuring a blend of theoretical knowledge and practical application.

Introduction to this compound (W-2354)

This compound (CAS No. 29050-11-1) is a notable heterocyclic compound characterized by a unique fused ring system.[1][3] Its molecular formula is C₁₀H₈ClNO₃.[1] The core structure, an isoxazolo[3,2-b][1][2]benzoxazin-9-one, presents a compelling target for organic synthesis due to the presence of multiple reactive centers and stereochemical considerations. Understanding the initial synthesis pathways is critical for the production of this compound for further research and development, including the investigation of its pharmacological properties.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of this compound (W-2354) suggests that the molecule can be constructed from a key intermediate, a substituted 2H-1,4-benzoxazin-3(4H)-one. The isoxazole ring can be envisioned to be formed from a suitable three-carbon precursor reacting with the benzoxazinone nitrogen. This leads to two primary strategic considerations for the synthesis:

-

Strategy A: Construction of the 7-chloro-2H-1,4-benzoxazin-3(4H)-one core followed by annulation of the isoxazole ring.

-

Strategy B: A convergent approach where a precursor containing the isoxazole moiety is cyclized to form the benzoxazinone ring.

This guide will focus on Strategy A, which offers a more linear and potentially more adaptable approach for analog synthesis. The critical starting material for this strategy is 2-amino-5-chlorophenol .[4][5][6]

Synthesis of Key Precursor: 2-Amino-5-chlorophenol

The synthesis of 2-amino-5-chlorophenol is a well-established process, typically achieved through the reduction of 2-chloro-5-nitrophenol.[7]

Experimental Protocol: Reduction of 2-Chloro-5-nitrophenol

Materials:

-

2-Chloro-5-nitrophenol

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

Procedure:

-

Dissolve 2-chloro-5-nitrophenol in a 1:1 mixture of ethanol and water.

-

To this solution, add iron powder and ammonium chloride.

-

Heat the reaction mixture to reflux for approximately 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

The resulting crude 2-amino-5-chlorophenol can be purified by column chromatography.

Yields: This reduction typically proceeds in high yield, often exceeding 90%.[7]

Construction of the Benzoxazinone Core

With 2-amino-5-chlorophenol in hand, the next critical step is the formation of the 7-chloro-2H-1,4-benzoxazin-3(4H)-one ring. This is achieved through a reaction with a suitable two-carbon electrophile that will react with both the amino and hydroxyl groups of the aminophenol. A common and effective reagent for this transformation is chloroacetyl chloride.

Experimental Workflow: Formation of 7-Chloro-2H-1,4-benzoxazin-3(4H)-one

Figure 1: Proposed workflow for the synthesis of the benzoxazinone core.

Step-by-Step Methodology:

-

Acylation: Dissolve 2-amino-5-chlorophenol in a suitable aprotic solvent such as acetone. Add a base, for example, potassium carbonate, to act as a proton scavenger. Cool the mixture in an ice bath.

-

Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled mixture. The amino group of the aminophenol will react preferentially to form the N-(4-chloro-2-hydroxyphenyl)-2-chloroacetamide intermediate.

-

Intramolecular Cyclization: After the initial acylation is complete, heat the reaction mixture to reflux. The phenoxide, formed in the presence of the base, will undergo an intramolecular nucleophilic substitution with the alkyl chloride, leading to the formation of the benzoxazinone ring.

-

Workup and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography.

Annulation of the Isoxazole Ring: The Final Step to this compound

The final and most crucial step in this proposed synthesis is the formation of the fused isoxazole ring to yield this compound. This transformation involves the reaction of the benzoxazinone with a three-carbon synthon that can undergo cyclization. A plausible approach involves the reaction with 3-chloropropionyl chloride, followed by an intramolecular cyclization. This is analogous to the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide to form a dihydroquinolinone.[2]

Proposed Synthetic Pathway to this compound

Figure 2: Proposed final steps in the synthesis of this compound.

Detailed Protocol:

-

N-Acylation: Treat 7-chloro-2H-1,4-benzoxazin-3(4H)-one with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like DMF or THF to deprotonate the amide nitrogen.

-

Add 3-chloropropionyl chloride to the resulting anion to form the N-(3-chloropropionyl) derivative.

-

Intramolecular Cyclization: The key cyclization to form the isoxazole ring is the most challenging step. This may be promoted by heat or by the addition of a Lewis acid to facilitate an intramolecular Friedel-Crafts-type reaction or a related cyclization mechanism. The exact conditions would require experimental optimization. An alternative approach could involve a 1,3-dipolar cycloaddition reaction, although this would require a different functionalization of the benzoxazinone precursor.

-

Purification: The final product, this compound, would be isolated and purified using standard techniques such as column chromatography and recrystallization.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | 2-Chloro-5-nitrophenol | Fe, NH₄Cl, EtOH/H₂O | 2-Amino-5-chlorophenol | >90%[7] |

| 2 | 2-Amino-5-chlorophenol | Chloroacetyl chloride, K₂CO₃ | 7-Chloro-2H-1,4-benzoxazin-3(4H)-one | (Requires optimization) |

| 3 | 7-Chloro-2H-1,4-benzoxazin-3(4H)-one | 3-Chloropropionyl chloride, Base | This compound (W-2354) | (Requires optimization) |

Conclusion and Future Perspectives

The synthesis of this compound (W-2354) is a multi-step process that relies on the sequential construction of the benzoxazinone and isoxazole ring systems. The key to a successful synthesis lies in the efficient formation of the 7-chloro-2H-1,4-benzoxazin-3(4H)-one intermediate from readily available 2-amino-5-chlorophenol, followed by the challenging but feasible annulation of the isoxazole ring. The proposed pathway provides a solid foundation for researchers to develop a robust and scalable synthesis of this compound. Further investigation into the final cyclization step is warranted to optimize reaction conditions and improve overall yield. The methodologies outlined in this guide can also serve as a template for the synthesis of novel analogs of this compound, enabling further exploration of the structure-activity relationships within this class of compounds.

References

- 1. medkoo.com [medkoo.com]

- 2. US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 3. This compound [drugfuture.com]

- 4. 2-Amino-5-chlorophenol 97 28443-50-7 [sigmaaldrich.com]

- 5. 2-Amino-5-chlorophenol | C6H6ClNO | CID 91591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 28443-50-7|2-Amino-5-chlorophenol|BLD Pharm [bldpharm.com]

- 7. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

A Deep Dive into the Structural Elucidation of Seclazone and its Derivatives: A Technical Guide for Researchers

Abstract

Seclazone, a nonsteroidal anti-inflammatory drug (NSAID), presents a unique heterocyclic scaffold with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the structural analysis of this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of facts, this whitepaper delves into the causality behind experimental choices, offering field-proven insights into the methodologies that underpin the robust characterization of this important molecule. We will explore its core structure, mechanism of action, and the critical analytical techniques employed for its elucidation, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide will address the synthesis of this compound derivatives and the pivotal role of structure-activity relationship (SAR) studies in optimizing its anti-inflammatory efficacy.

Introduction: The Chemical and Therapeutic Landscape of this compound

This compound, chemically known as 7-chloro-3,3a-dihydro-2H, 9H-isoxazolo [3,2-b][1][2] benzoxazin-9-one, is a molecule of interest in the field of medicinal chemistry due to its established anti-inflammatory properties. Unlike many conventional NSAIDs that primarily target cyclooxygenase (COX) enzymes, this compound exhibits a notable anti-bradykinin activity, suggesting a distinct mechanism for mitigating the inflammatory response.[1] Understanding the intricate three-dimensional architecture of this compound and its analogues is paramount for elucidating its precise mode of action and for the rational design of novel, more potent, and safer anti-inflammatory agents.

Molecular Formula: C₁₀H₈ClNO₃ CAS Number: 29050-11-1

The Core Architecture of this compound

The foundational structure of this compound is a fused heterocyclic system comprising a benzoxazinone moiety fused with an isoxazole ring. The presence of a chlorine atom on the benzene ring and a chiral center at the 3a position are key features that influence its physicochemical properties and biological activity.

Caption: 2D Chemical Structure of this compound (7-chloro-3,3a-dihydro-2H, 9H-isoxazolo [3,2-b][1][2] benzoxazin-9-one).

Unraveling the Mechanism of Action: The Anti-Bradykinin Pathway

This compound's anti-inflammatory effects are significantly attributed to its ability to antagonize the actions of bradykinin.[1] Bradykinin is a potent inflammatory mediator that contributes to vasodilation, increased vascular permeability, and pain.[3][4] By inhibiting the binding of bradykinin to its receptors, this compound can effectively disrupt this key inflammatory cascade. The precise molecular interactions between this compound and the bradykinin receptors are an area of active research, where structural insights play a critical role.

References

- 1. The in vivo antibradykinin activity of this compound (7-chloro-3,3a-dihydro-2H,9H-isoxazolo(3,2-b) (1,3)benzoxazin-9-one), a new anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Bradykinin - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Preclinical Toxicological Profile of Seclazone

Disclaimer: Seclazone is a historical compound with limited publicly available safety data. This document provides a representative toxicological profile as an illustrative guide for researchers, scientists, and drug development professionals. The experimental designs, data, and interpretations are based on established preclinical toxicology paradigms and are intended to serve as a technical template for what a comprehensive assessment would entail.

Executive Summary

This guide delineates a comprehensive preclinical toxicological framework for this compound, a compound noted for its rapid biotransformation. The central challenge in assessing this compound's safety profile lies in its extensive first-pass metabolism, where the parent compound is virtually undetectable in systemic circulation following oral administration.[1] Consequently, the toxicological assessment must consider the effects of both the transiently present parent drug (this compound) on the gastrointestinal tract and the systemic effects of its primary, stable metabolite, 5-chlorosalicylic acid. This guide synthesizes a full battery of requisite preclinical studies, from acute to chronic toxicity, genotoxicity, carcinogenicity, reproductive safety, and safety pharmacology, presenting a holistic, albeit projected, safety profile to inform potential clinical development.

Pharmacokinetics, Metabolism, and Bioanalytical Strategy

Causality and Experimental Rationale